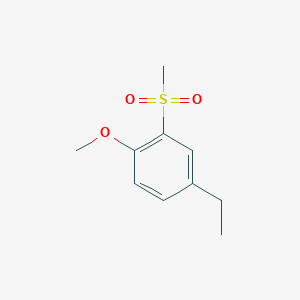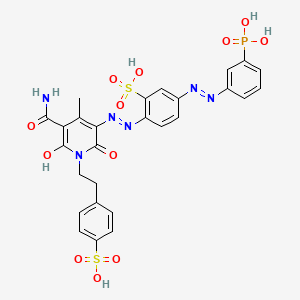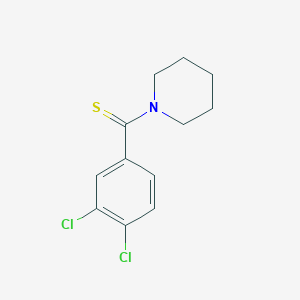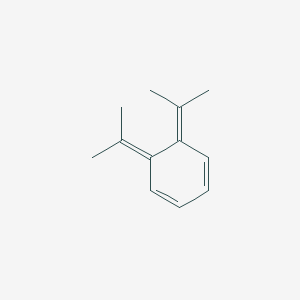
1-(1,1-Dimethoxyethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethoxyethyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(1,1-Dimethoxyethyl)piperidine can be achieved through several routes. One common method involves the reaction of piperidine with acetaldehyde dimethyl acetal under acidic conditions. This reaction typically proceeds at room temperature and yields the desired product with good efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(1,1-Dimethoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethoxyethyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties .
Comparación Con Compuestos Similares
1-(1,1-Dimethoxyethyl)piperidine can be compared with other similar compounds, such as:
N-Methylpiperidine: This compound has a methyl group attached to the nitrogen atom and is used as a solvent and intermediate in organic synthesis.
1-(1,1-Dimethoxyethyl)-4-piperidone: A related compound with a ketone group, used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
72292-84-3 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxyethyl)piperidine |
InChI |
InChI=1S/C9H19NO2/c1-9(11-2,12-3)10-7-5-4-6-8-10/h4-8H2,1-3H3 |
Clave InChI |
IDVSPMSVJFTGRS-UHFFFAOYSA-N |
SMILES canónico |
CC(N1CCCCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)






![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)

![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)


